10-Hydroxyoleuropein
Overview
Description
10-Hydroxyoleuropein is a phenolic compound derived from the rhizomes of Cyperus rotundus . It is known for its significant biological activities, including its ability to inhibit the respiratory burst of macrophages . This compound is part of the larger family of oleuropein derivatives, which are recognized for their antioxidant, anti-inflammatory, and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxyoleuropein can be synthesized through various hydrolytic methods, including enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis . These methods involve the breakdown of oleuropein to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the extraction from natural sources such as the rhizomes of Cyperus rotundus . The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyoleuropein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound include its aglycone form and other derivatives that exhibit enhanced biological activities .
Scientific Research Applications
10-Hydroxyoleuropein has a wide range of scientific research applications:
Mechanism of Action
10-Hydroxyoleuropein exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in many inflammatory and degenerative diseases . The compound targets various molecular pathways involved in inflammation and oxidative stress, including the inhibition of the respiratory burst in macrophages .
Comparison with Similar Compounds
Oleuropein: The parent compound from which 10-Hydroxyoleuropein is derived.
Hydroxytyrosol: Another derivative of oleuropein, known for its potent antioxidant activity.
Oleuropein Aglycone: A hydrolyzed form of oleuropein that also exhibits significant biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which enhances its biological activities compared to other oleuropein derivatives . Its ability to inhibit the respiratory burst of macrophages sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O14/c1-35-23(34)15-11-37-24(39-25-22(33)21(32)20(31)18(10-27)38-25)13(4-6-26)14(15)9-19(30)36-7-5-12-2-3-16(28)17(29)8-12/h2-4,8,11,14,18,20-22,24-29,31-33H,5-7,9-10H2,1H3/b13-4+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWFMPVGIIRRRG-AXPMACIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CCO)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-44-8 | |
Record name | 10-Hydroxyoleuropein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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